(R)-(-)-罗利普兰

描述

Synthesis Analysis

The synthesis of (R)-(-)-Rolipram has been achieved through multiple routes, highlighting the efficiency and enantioselectivity of these synthetic strategies. Notably, an organocatalytic asymmetric total synthesis utilized the Michael addition of malonate nucleophiles as a key step, demonstrating an efficient approach to obtaining the desired enantiomer (Hynes, Stupple, & Dixon, 2008). Another notable synthesis involved the Heck arylation of 3-pyrrolines with arenediazonium tetrafluoroborates, followed by chiral simulated moving bed chromatography for enantiomeric separation, showcasing a practical and economic method for synthesizing Rolipram on a multigram scale (Garcia et al., 2005).

科学研究应用

神经影像学和神经精神疾病: (R)-(-)-罗利普兰已用于神经影像学,利用正电子发射断层扫描 (PET) 对人脑中的磷酸二酯酶-4 (PDE4) 进行成像。由于 cAMP 介导的信号传导中断在多种神经精神疾病中发挥作用,这一应用具有重要意义。作为一种已知具有抗抑郁作用的高亲和力 PDE4 抑制剂,罗利普兰允许对活体人脑中的 PDE4 甚至 cAMP 信号转导进行成像 (DaSilva 等,2002).

海马可塑性: 研究表明,罗利普兰会影响海马长期增强 (LTP) 中的晚期可塑性事件。在四联刺激期间施用时,它可以将 LTP 的早期形式(早期 LTP)转化为持久 LTP(晚期 LTP)。这一发现对于理解记忆和学习过程具有重要意义 (Navakkode 等,2004).

记忆巩固: 已证明罗利普兰可以激活海马 CREB 和 Arc,增强保留并减缓条件性恐惧的消退。这种作用归因于它在增加 CREB(海马记忆巩固的关键因素)的表达和磷酸化中的作用 (Monti 等,2006).

记忆损伤: 已研究罗利普兰对啮齿动物工作记忆和参考记忆的影响。据观察,它可以减轻东莨菪碱引起的这些记忆类型损伤,表明其通过增加环状 AMP 浓度来逆转记忆损伤的有效性 (Zhang 和 O'Donnell,2000).

治疗重度抑郁症: 在一项双盲研究中,罗利普兰与丙咪嗪进行了比较,用于治疗重度抑郁症。该研究提供了对其作为抗抑郁治疗的疗效、耐受性和安全性方面的见解 (Hebenstreit 等,1989).

自身免疫性脱髓鞘: 对非人类灵长类动物的研究表明,罗利普兰在预防实验性自身免疫性脑脊髓炎 (EAE)(多发性硬化的模型)中的自身免疫性脱髓鞘方面有效。这突出了其在治疗自身免疫性疾病中的潜力 (Genain 等,1995).

作用机制

Target of Action

®-(-)-Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that transfers the effects of hormones like glucagon and adrenaline from the cell surface to the inside of the cell . By inhibiting PDE4, ®-(-)-Rolipram prevents the breakdown of cAMP, thereby enhancing cAMP’s effects .

Mode of Action

®-(-)-Rolipram binds to the active site of PDE4, blocking the access of cAMP to the catalytic site of the enzyme . This prevents the hydrolysis of cAMP to its non-cyclic form, leading to an increase in intracellular levels of cAMP . The elevated cAMP levels then continue to mediate various physiological responses, including relaxation of smooth muscles, reduction of inflammation, and modulation of cognition .

Biochemical Pathways

The primary biochemical pathway affected by ®-(-)-Rolipram is the cAMP signaling pathway . cAMP is a second messenger involved in many biological processes, transmitting the effects of first messengers (such as hormones and neurotransmitters) to their cellular targets . By inhibiting PDE4 and thus preventing the breakdown of cAMP, ®-(-)-Rolipram amplifies the signal carried by cAMP . This can lead to various downstream effects, depending on the specific cell type and the first messengers involved .

Pharmacokinetics

The pharmacokinetics of ®-(-)-Rolipram involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, ®-(-)-Rolipram is rapidly absorbed from the gastrointestinal tract . It is widely distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system . ®-(-)-Rolipram is metabolized in the liver, primarily by the cytochrome P450 enzyme system . The metabolites are then excreted in the urine . The bioavailability of ®-(-)-Rolipram can be influenced by factors such as food intake, gastric pH, and interactions with other drugs .

Result of Action

The increase in intracellular cAMP levels resulting from the action of ®-(-)-Rolipram leads to a variety of cellular and molecular effects. These include relaxation of smooth muscles (which can help in conditions like asthma and chronic obstructive pulmonary disease), reduction of inflammation (useful in diseases such as psoriasis and rheumatoid arthritis), and enhancement of cognitive function . The specific effects depend on the cell types involved and the nature of the first messengers that initiated the cAMP signaling .

Action Environment

The action, efficacy, and stability of ®-(-)-Rolipram can be influenced by various environmental factors. For example, the presence of other drugs can affect the absorption and metabolism of ®-(-)-Rolipram, potentially altering its efficacy . The pH of the stomach can influence the solubility and therefore the absorption of ®-(-)-Rolipram . Furthermore, genetic variations among individuals can lead to differences in the expression and activity of PDE4 and the cytochrome P450 enzymes, thereby affecting the response to ®-(-)-Rolipram .

属性

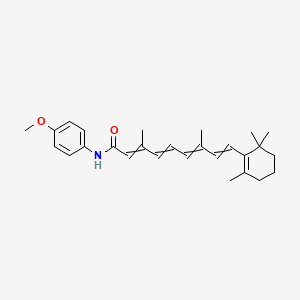

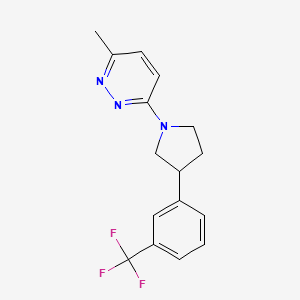

IUPAC Name |

(4R)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJORMJIFDVBMOB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2CC(=O)NC2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318033 | |

| Record name | (-)-Rolipram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85416-75-7 | |

| Record name | (-)-Rolipram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85416-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Rolipram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Rolipram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Rolipram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLIPRAM, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPX51KUP08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)

![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)